A Technical Guide to the High-Resolution Mass Spectrometry of Ethyl (2R,3S)-2-amino-3-hydroxybutanoate Hydrochloride: Exact Mass and Isotopic Pattern
A Technical Guide to the High-Resolution Mass Spectrometry of Ethyl (2R,3S)-2-amino-3-hydroxybutanoate Hydrochloride: Exact Mass and Isotopic Pattern
This guide provides an in-depth analysis of ethyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride, a derivative of the amino acid L-threonine. It serves as a crucial building block in synthetic organic chemistry. For researchers and drug development professionals, unambiguous structural confirmation is paramount. High-resolution mass spectrometry (HRMS) stands as a definitive technique for this purpose, providing not only the molecular weight but also the exact mass and a characteristic isotopic pattern, which together act as a high-fidelity fingerprint for the molecule.
This document details the theoretical principles for calculating the exact mass and predicting the isotopic distribution of the title compound. It further provides a field-proven, step-by-step protocol for experimental verification using HRMS, ensuring a self-validating workflow from theory to practice.
Theoretical Mass and Isotopic Distribution
The first step in any mass spectrometry analysis is to establish a theoretical framework. This involves determining the precise molecular formula and using it to calculate the expected monoisotopic mass and the relative abundances of its associated isotopologues.
Molecular Formula Determination
The compound is the hydrochloride salt of the ethyl ester of (2R,3S)-2-amino-3-hydroxybutanoic acid (a stereoisomer of threonine).
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Base Structure (Threonine Ethyl Ester): C₆H₁₃NO₃
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Addition of Hydrochloric Acid (HCl): The amino group is protonated, and a chloride ion associates with it.
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Final Molecular Formula: C₆H₁₄ClNO₃
Multiple chemical suppliers and databases confirm this formula.[1][2]
Calculation of Monoisotopic (Exact) Mass
The exact mass, also known as the monoisotopic mass, is calculated using the mass of the most abundant stable isotope of each element.[3] This value is distinct from the average molecular weight, which averages over all natural isotopes. For high-resolution instruments, this is the primary mass of interest.
The calculation is performed by summing the exact masses of the most abundant isotopes of the constituent atoms, based on data curated by authoritative bodies like the National Institute of Standards and Technology (NIST) and the International Union of Pure and Applied Chemistry (IUPAC).[4][5][6]
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¹²C: 12.000000 Da (by definition)
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¹H: 1.007825 Da
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¹⁴N: 14.003074 Da
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¹⁶O: 15.994915 Da
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³⁵Cl: 34.968853 Da
The calculation for the protonated molecule [M+H]⁺ (C₆H₁₄NO₃ + H⁺) observed in positive-ion ESI-MS is:
Exact Mass = (6 × 12.000000) + (14 × 1.007825) + (1 × 14.003074) + (3 × 15.994915) Exact Mass = 72.000000 + 15.10955 + 14.003074 + 47.984745 Exact Mass = 149.09737 Da
This represents the cation. The full compound's monoisotopic mass, including the most abundant chlorine isotope, is confirmed in databases like PubChem to be approximately 183.0662 Da.
Predicting the Isotopic Pattern
The isotopic pattern arises from the natural abundance of less common stable isotopes. For this molecule, the most significant contributions to the pattern come from ¹³C and ³⁷Cl.
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¹³C: Has a natural abundance of approximately 1.1%. With six carbon atoms, the probability of one ¹³C atom being present gives rise to a significant M+1 peak.
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³⁷Cl: Has a high natural abundance of approximately 24.2%. This means there will be a prominent M+2 peak with a relative intensity of about 32% of the monoisotopic (M) peak (which contains ³⁵Cl). This M/M+2 ratio is a hallmark signature for compounds containing a single chlorine atom.
The presence of other isotopes like ¹⁵N (0.37%), ¹⁸O (0.20%), and ²H (0.015%) also contribute to the M+1 and M+2 peaks, but their impact is minor compared to ¹³C and ³⁷Cl.
Data Summary: Theoretical Mass and Abundance
The predicted values for the protonated molecule [C₆H₁₄NO₃]⁺ are summarized below. These are the values against which experimental data will be validated.
| Ion (Isotopologue) | Description | Calculated Exact Mass (Da) | Predicted Relative Abundance (%) |
| M | [¹²C₆¹H₁₄¹⁴N¹⁶O₃ + H]⁺ | 149.09737 | 100.00 |
| M+1 | Contains one ¹³C or ¹⁵N | 150.10072 | 6.87 |
| M+2 | Contains two ¹³C or one ¹⁸O | 151.10352 | 0.25 |
Note: The table above shows the pattern for the organic cation. When analyzing the full neutral molecule's pattern, the chlorine isotopes would create a dominant M+2 peak.
Experimental Verification by High-Resolution Mass Spectrometry
Theoretical calculations must be confirmed by empirical data. A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is essential for this task.[7][8][9] These instruments provide the mass accuracy (typically <5 ppm) and resolving power needed to confirm the elemental formula and clearly distinguish the isotopic pattern.
Rationale for HRMS
The primary advantage of HRMS is its ability to measure mass with very high precision. This allows for the calculation of an elemental formula, as very few combinations of atoms will add up to the measured exact mass. Furthermore, its high resolving power allows for the clear separation of the M, M+1, and M+2 isotopic peaks, enabling a direct comparison of the measured isotopic distribution with the theoretical pattern. This dual validation provides an exceptionally high degree of confidence in the compound's identity.
Step-by-Step Experimental Protocol
This protocol outlines a standard procedure for the analysis of ethyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride on a typical ESI-Q-TOF or Orbitrap system.
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Sample Preparation:
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Accurately weigh approximately 1 mg of the compound.
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Dissolve in 1 mL of a suitable solvent (e.g., HPLC-grade methanol or a 50:50 mixture of acetonitrile:water) to create a 1 mg/mL stock solution.
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Perform a serial dilution of the stock solution to a final concentration of ~1 µg/mL using the same solvent. The final solution should also contain 0.1% formic acid to promote protonation and enhance ionization efficiency.
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Instrumentation and Method Setup:
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Instrument: A high-resolution mass spectrometer (e.g., Agilent 6545XT AdvanceBio Q-TOF, Thermo Scientific Q Exactive Orbitrap).
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Ionization Source: Electrospray Ionization (ESI).
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Polarity: Positive Ion Mode. The amino group is basic and will be readily protonated to form [M+H]⁺.
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Infusion: Introduce the sample directly via a syringe pump at a flow rate of 5-10 µL/min.
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Mass Range: Set the acquisition range to m/z 50-500 to ensure the ion of interest (m/z ~149) is well within the window.
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Calibration: Ensure the instrument is calibrated immediately prior to the run using the manufacturer's recommended calibration solution. For highest accuracy, an internal reference mass (calibrant) can be introduced concurrently with the sample to correct for any mass drift during acquisition.
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Data Acquisition and Processing:
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Acquire data for 1-2 minutes to obtain a stable signal and average multiple spectra.
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Process the raw data using the instrument's software. This involves averaging scans and identifying the peak corresponding to the protonated molecule.
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Extract the monoisotopic mass of the most intense peak in the isotopic cluster.
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Measure the relative intensities of the M, M+1, and M+2 peaks.
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Data Analysis and Validation
The experimental results are validated against the theoretical values.
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Mass Accuracy: The difference between the measured exact mass and the calculated exact mass is determined in parts-per-million (ppm). A mass error of < 5 ppm is considered excellent confirmation of the elemental formula.
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ppm Error = [(Measured Mass - Theoretical Mass) / Theoretical Mass] × 10⁶
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Isotopic Pattern Fidelity: The measured relative abundances of the M+1 and M+2 peaks are compared to the predicted abundances. A close match provides orthogonal confirmation of the compound's elemental composition.
Workflow Visualization
The comprehensive workflow, from theoretical prediction to experimental validation, is a cornerstone of rigorous scientific analysis. This process ensures that empirical results are grounded in and validated by fundamental chemical principles.
Sources
- 1. (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride 95.00% | CAS: 39994-70-2 | AChemBlock [achemblock.com]
- 2. synchem.de [synchem.de]
- 3. optibrium.com [optibrium.com]
- 4. Atomic Weights and Isotopic Compositions with Relative Atomic Masses | NIST [nist.gov]
- 5. applets.kcvs.ca [applets.kcvs.ca]
- 6. iupac.org [iupac.org]
- 7. High-resolution mass spectrometry of small molecules bound to membrane proteins | Department of Chemistry [chem.web.ox.ac.uk]
- 8. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectroscopyonline.com [spectroscopyonline.com]
